Phenylphosphonic dichloride

Catalog No.
S539495
CAS No.
824-72-6
M.F
C6H5Cl2OP
M. Wt
194.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylphosphonic dichloride

CAS Number

824-72-6

Product Name

Phenylphosphonic dichloride

IUPAC Name

dichlorophosphorylbenzene

Molecular Formula

C6H5Cl2OP

Molecular Weight

194.98 g/mol

InChI

InChI=1S/C6H5Cl2OP/c7-10(8,9)6-4-2-1-3-5-6/h1-5H

InChI Key

IBDMRHDXAQZJAP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=O)(Cl)Cl

Solubility

Soluble in DMSO

Synonyms

Phenylphosphonic dichloride; NSC 66477; NSC-66477; NSC66477

Canonical SMILES

C1=CC=C(C=C1)P(=O)(Cl)Cl

Description

The exact mass of the compound Phenylphosphonic dichloride is 193.9455 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66477. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Synthesis of Phosphonate Esters

Phenylphosphonic dichloride acts as a valuable reagent for the synthesis of phosphonate esters, a class of organic molecules with a P-O-C (phosphorus-oxygen-carbon) bond. These esters possess diverse properties and applications in various fields. The reaction involves the replacement of the chlorine atoms in PhP(O)Cl2 with alcohol or phenol functionalities, forming the desired phosphonate ester [1]. This reaction is particularly useful for introducing a phosphonate group onto biomolecules like peptides for studying their biological activity [2].

[1] Organophosphorus Compounds—Advances in Research and Application: [2] Peptides—Advances in Research and Application: 2013 Edition:

Phenylphosphonic dichloride is an organophosphorus compound with the chemical formula C₆H₅Cl₂PO. It appears as a colorless to light yellow liquid and is known for its reactivity and utility in various chemical applications. This compound features a phosphorus atom bonded to two chlorine atoms and a phenyl group, making it a versatile reagent in organic synthesis. It is often employed in the preparation of phosphonic acids and phosphine oxides, as well as in chlorinative dehydration reactions of heterocycles .

, including:

  • Chlorinative Dehydration: It acts as an effective reagent for dehydrating certain heterocycles, facilitating the formation of more complex structures .
  • Reactions with Grignard Reagents: The compound reacts with perfluoroalkyl Grignard reagents to produce bis(perfluoroalkyl)phenyl phosphine oxides, demonstrating its utility in synthesizing fluorinated compounds .
  • Reactions with Dimethyl Sulfoxide: It can react with dimethyl sulfoxide to yield various phosphorus-containing compounds, further illustrating its versatility in organic synthesis .

Phenylphosphonic dichloride can be synthesized through several methods:

  • Ionic Liquid-Catalyzed Reaction: An environmentally-friendly method involves reacting phosphorus trichloride with benzene under the catalytic action of ionic liquids. This method allows for efficient separation and purification of the product .
  • Direct Chlorination: Another approach includes chlorinating phenylphosphonic acid or its derivatives using thionyl chloride or phosphorus oxychloride .
  • Distillation Techniques: Fractional distillation under reduced pressure is often employed to purify phenylphosphonic dichloride from reaction mixtures .

Phenylphosphonic dichloride has various applications in both industrial and research settings:

  • Synthesis of Phosphonates: It is used to produce phosphonate esters and other phosphorus-containing compounds that are important in agriculture and pharmaceuticals.
  • Chemical Reagent: The compound serves as a reagent for synthesizing complex organic molecules, particularly in producing heterocycles and phosphine oxides .
  • Catalyst in Organic Reactions: Its ability to facilitate chlorination and dehydration reactions makes it valuable in synthetic organic chemistry.

Studies focusing on the interactions of phenylphosphonic dichloride primarily examine its reactivity with various nucleophiles, such as amines and alcohols. These interactions often lead to the formation of phosphonates or phosphine oxides, which can exhibit different chemical properties depending on their substituents. The compound's reactivity profile indicates that it can serve as a precursor for more complex organophosphorus compounds.

Phenylphosphonic dichloride shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Phenylphosphonic acidPhosphonic acidContains hydroxyl groups; less reactive than dichloride
Dimethylphenylphosphine oxidePhosphine oxideContains dimethyl groups; used in different applications
TriphenylphosphinePhosphineNon-chlorinated; used primarily as a ligand
PhenyldichlorophosphineDichlorophosphineSimilar reactivity but less versatile than dichloride

Phenylphosphonic dichloride stands out due to its dual chlorine functionality, which enhances its reactivity compared to other related compounds. This unique feature allows it to participate effectively in chlorination reactions and facilitate the formation of diverse phosphorus-containing products.

Reaction of Phenylphosphoric Acid with Oxalyl Chloride

Phenylphosphonic dichloride is classically synthesized through the reaction of phenylphosphoric acid with oxalyl chloride ($$ \text{C}2\text{O}2\text{Cl}_2 $$) in the presence of a catalytic amount of $$ N,N $$-dimethylformamide (DMF). This method involves dissolving phenylphosphoric acid (39 g, 250 mmol) in dichloromethane (1500 mL) and adding oxalyl chloride (90 mL, 1030 mmol) dropwise at room temperature. The mixture is stirred at 45°C for 5 hours, followed by solvent removal under vacuum and recrystallization from hexane under inert gas. This approach achieves a high yield of 96% . The reaction proceeds via nucleophilic acyl substitution, where DMF activates oxalyl chloride to generate a chlorophosphate intermediate, facilitating the conversion of the hydroxyl group into a chloride (Figure 1).

Table 1: Key parameters for oxalyl chloride-mediated synthesis

ParameterValue
Catalyst$$ N,N $$-Dimethylformamide
SolventDichloromethane
Temperature45°C
Reaction Time5 hours
Yield96%

Aluminum Trichloride-Catalyzed Benzene-Phosphorus Trichloride Reactions

An alternative industrial method involves the Friedel-Crafts reaction between benzene and phosphorus trichloride ($$ \text{PCl}3 $$) catalyzed by aluminum trichloride ($$ \text{AlCl}3 $$). This electrophilic substitution proceeds via the formation of a $$ \text{PCl}3 $$-$$ \text{AlCl}3 $$ complex, which activates benzene for phosphorylation. The reaction is conducted under reflux conditions (80–100°C) for 6–18 hours, yielding phenylphosphonic dichloride alongside hydrogen chloride ($$ \text{HCl} $$) . A major challenge is the formation of a stable $$ \text{AlCl}_3 $$-product complex, necessitating post-reaction treatments such as hydrolysis or solvent extraction to isolate the pure compound.

Reaction equation:
$$
\text{C}6\text{H}6 + \text{PCl}3 \xrightarrow{\text{AlCl}3} \text{C}6\text{H}5\text{POCl}_2 + \text{HCl}
$$

Green Chemistry Approaches

Lewis Acid Ionic Liquid Catalysis

Recent advancements employ Lewis acid ionic liquids (e.g., $$[\text{BuPy}]\text{Cl-AlCl}3$$) as recyclable catalysts. These ionic liquids replace traditional $$ \text{AlCl}3 $$, enabling milder reaction conditions (40–160°C) and eliminating the need for complex separation steps. For instance, a mixture of benzene, $$ \text{PCl}3 $$, and ionic liquid ($$ \text{AlCl}3 $$:ionic liquid = 0.01–1 mol ratio) reacts under reflux for 6–12 hours. The biphasic system allows straightforward separation of the product layer from the catalyst, which is reused up to eight times without significant activity loss .

Table 2: Comparison of traditional vs. ionic liquid-catalyzed synthesis

ParameterTraditional ($$ \text{AlCl}_3 $$)Ionic Liquid Catalysis
Catalyst RecoveryNot feasible8 cycles
Reaction Temperature80–100°C40–160°C
Environmental ImpactHigh (waste generation)Low (recyclable)

Solvent-Free and Energy-Efficient Methodologies

Solvent-free protocols reduce energy consumption by eliminating distillation steps. For example, benzene and $$ \text{PCl}3 $$ react directly in the presence of $$ \text{AlCl}3 $$ at 60°C, achieving 78–85% yields without auxiliary solvents . Microwave-assisted synthesis further enhances efficiency, completing reactions in 1–2 hours with yields comparable to conventional methods .

Industrial-Scale Production Challenges

Catalyst Recovery and Reuse

Industrial processes using $$ \text{AlCl}3 $$ face challenges in catalyst separation due to complex formation with the product. Ionic liquids mitigate this issue; for example, $$[\text{BuPy}]\text{Cl-AlCl}3$$ is recovered via simple phase separation and reused for multiple batches, maintaining >90% yield over eight cycles .

Table 3: Catalyst reuse efficiency in ionic liquid systems

Cycle NumberYield (%)
196
492
889

Purification Techniques and Yield Optimization

Purification involves fractional distillation under reduced pressure (40–160 mmHg) to isolate phenylphosphonic dichloride (boiling point: 92–125°C). Recrystallization from hexane or petroleum ether enhances purity to >98%, as confirmed by $$^{31}\text{P}$$ NMR . Yield optimization strategies include precise stoichiometric control ($$ \text{PCl}_3 $$:benzene = 1.5–2.5:1) and incremental Grignard reagent addition to prevent overalkylation .

Key purification steps:

  • Atmospheric distillation: Removes excess $$ \text{PCl}_3 $$ and benzene.
  • Vacuum distillation: Collects phenylphosphonic dichloride at 92–125°C.
  • Recrystallization: Hexane or petroleum ether yields crystalline product .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Benzene phosphorus oxydichloride appears as a colorless reactive liquid. Severely irritates skin, eyes, and mucous membranes.
Liquid

XLogP3

3.1

Exact Mass

193.9455

Boiling Point

258.0 °C

Appearance

Solid powder

Melting Point

1.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J162866K95

GHS Hazard Statements

Aggregated GHS information provided by 241 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 241 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 240 of 241 companies with hazard statement code(s):;
H302 (15.42%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (99.17%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (43.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

824-72-6

Wikipedia

Phenylphosphonic dichloride

General Manufacturing Information

Primary metal manufacturing
Phosphonic dichloride, P-phenyl-: ACTIVE

Dates

Modify: 2023-08-15
1: Budnyak TM, Strizhak AV, Gładysz-Płaska A, Sternik D, Komarov IV, Kołodyńska D, Majdan M, Tertykh VА. Silica with immobilized phosphinic acid-derivative for uranium extraction. J Hazard Mater. 2016 Aug 15;314:326-340. doi: 10.1016/j.jhazmat.2016.04.056. Epub 2016 Apr 22. PubMed PMID: 27177215.
2: Hamzaoui S, Ben Salah B, Hamden K, Rekik A, Kossentini M. Synthesis and evaluation of new bis-1,3,4,2-triazaphospholinoalkane derivatives as in vitro α-amylase and lipase inhibitors. Arch Pharm (Weinheim). 2015 Mar;348(3):188-93. doi: 10.1002/ardp.201400283. Epub 2015 Feb 13. PubMed PMID: 25676018.
3: Presti C, Alauzun JG, Laurencin D, Mutin PH. Surface functionalization of detonation nanodiamonds by phosphonic dichloride derivatives. Langmuir. 2014 Aug 5;30(30):9239-45. doi: 10.1021/la5017565. Epub 2014 Jul 21. PubMed PMID: 24999829.
4: Hosein AI, Caffyn AJ. A study of the reaction of perfluoroalkyl Grignard reagents with phosphoryl chloride and phenylphosphonic dichloride. Dalton Trans. 2012 Nov 21;41(43):13504-8. doi: 10.1039/c2dt31371e. PubMed PMID: 23018444.
5: Iliescu S, Augusti MG, Fagadar-Cosma E, Plesu N, Fagadar-Cosma G, Macarie L, Popa A, Ilia G. Synthesis of new phosphorus-containing (co)polyesters using solid-liquid phase transfer catalysis and product characterization. Molecules. 2012 Jul 31;17(8):9090-103. doi: 10.3390/molecules17089090. PubMed PMID: 22850325.
6: Popovici C, Fernández I, Oña-Burgos P, Roces L, García-Granda S, Ortiz FL. Synthesis and structure of tridentate bis(phosphinic amide)-phosphine oxide complexes of yttrium nitrate. Applications of 31P,89Y NMR methods in structural elucidation in solution. Dalton Trans. 2011 Jul 7;40(25):6691-703. doi: 10.1039/c1dt10194c. Epub 2011 May 25. PubMed PMID: 21611672.
7: Frank E, Kazi B, Mucsi Z, Ludányi K, Keglevich G. New steroid-fused P-heterocycles. Part II. Synthesis and conformational study of oxazaphosphorino[16,17-e]estrone derivatives. Steroids. 2007 May;72(5):446-58. Epub 2007 Feb 13. PubMed PMID: 17382982.
8: Han GY. The synthesis of 5-iodoindoxyl-3-phenylphosphonate and its use in analysis of phosphodiesterase I. Anal Biochem. 1990 Feb 15;185(1):90-3. PubMed PMID: 2160780.

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